4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a phenylsulfanyl group attached at the 4-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of a pyrrolo[2,3-d]pyrimidine precursor with a phenylsulfanyl reagent. One common method involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes nucleophilic substitution with thiophenol to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of non-phosphorus chlorination reagents to avoid the generation of phosphorus-containing waste . Additionally, the reaction can be carried out in aprotic solvents under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiophenol or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. For example, it has been shown to inhibit epidermal growth factor receptor kinase and aurora kinase A, which are involved in cell proliferation and tumor growth . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
7H-Pyrrolo[2,3-d]pyridine derivatives: Potent inhibitors of focal adhesion kinase.
Uniqueness: 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its dual inhibitory activity against epidermal growth factor receptor kinase and aurora kinase A, which is not commonly observed in similar compounds . This dual activity provides a synergistic effect, making it a promising candidate for the treatment of cancers that exhibit resistance to single-target therapies .
Properties
CAS No. |
736142-84-0 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)16-12-10-6-7-13-11(10)14-8-15-12/h1-8H,(H,13,14,15) |
InChI Key |
TUBUPSQEQADRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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